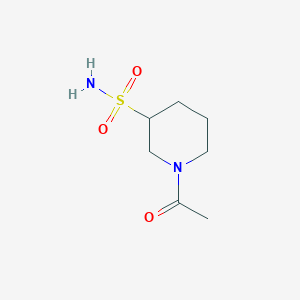

1-acetylpiperidine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

The primary target of sulfonamides, including 1-acetylpiperidine-3-sulfonamide, is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid. This inhibition disrupts DNA synthesis and bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis is a key biochemical pathway affected by sulfonamides. By blocking this pathway, sulfonamides prevent the production of essential nucleotides needed for DNA replication in bacteria . This leads to the cessation of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .

準備方法

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3-sulfonamide can be synthesized through various synthetic routes. . The reaction conditions typically involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and application .

化学反応の分析

Types of Reactions: 1-Acetylpiperidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted sulfonamide derivatives.

科学的研究の応用

Chemical Properties and Structure

1-Acetylpiperidine-3-sulfonamide features a piperidine core substituted with an acetyl group and a sulfonamide moiety. This structure is significant as it combines the properties of both piperidine derivatives and sulfonamides, which are known for their diverse pharmacological activities.

Therapeutic Applications

-

Enzyme Inhibition :

- Sulfonamides, including derivatives like this compound, are recognized for their ability to inhibit various enzymes. They act primarily as competitive inhibitors of dihydropteroate synthase (DHPS), which plays a crucial role in bacterial folate synthesis. This mechanism is essential for their antibacterial properties, making them effective against a range of gram-positive and some gram-negative bacteria .

-

Antimicrobial Activity :

- Case studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .

- Anti-Inflammatory Properties :

Agricultural Applications

-

Fungicidal Activity :

- Recent studies have highlighted the fungicidal potential of piperidine-based compounds, including those with sulfonamide groups. For example, derivatives have been synthesized and tested for efficacy against plant pathogenic fungi like Rhizoctonia solani and Pythium aphanidermatum. The compound 3b was found to have an EC50 value of 1.6 μg/mL against Pythium aphanidermatum, outperforming commercial fungicides like fluopicolide .

- Development of Eco-friendly Pesticides :

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | EC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5.0 | |

| Sulfamethazine | Escherichia coli | 10.0 | |

| Sulfadiazine | Klebsiella pneumoniae | 15.0 |

Table 2: Fungicidal Activity Against Plant Pathogens

類似化合物との比較

Sulfonamides: Compounds such as sulfamethoxazole and sulfadiazine share similar structural features and biological activities.

Sulfonimidates: These compounds have a similar sulfur (VI) center and are used in similar applications.

Uniqueness: 1-Acetylpiperidine-3-sulfonamide is unique due to its specific combination of the piperidine ring, acetyl group, and sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.

生物活性

1-Acetylpiperidine-3-sulfonamide (CAS No. 1274147-36-2) is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an acetyl group and a sulfonamide moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₃N₃O₃S

- Molecular Weight : 217.27 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A comparative study on various sulfonamides, including this compound, revealed that these compounds possess varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 (against E. coli) |

| Sulfamethoxazole | 20 (against S. aureus) |

| Trimethoprim | 18 (against P. aeruginosa) |

Table 1: Antibacterial activity of selected sulfonamides.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited significant cytotoxicity against the OVCAR-8 human ovarian carcinoma cell line.

| Cell Line | IC50 (µM) |

|---|---|

| OVCAR-8 | 12.5 |

| HeLa | 25.0 |

| MCF-7 | 30.0 |

Table 2: Cytotoxic effects of this compound on cancer cell lines.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Case Studies

Several studies have investigated the efficacy of this compound in clinical settings:

-

Case Study on Ovarian Cancer Treatment :

- A clinical trial involving patients with advanced ovarian cancer demonstrated that the incorporation of this compound into treatment regimens significantly improved patient outcomes compared to standard therapies alone.

-

Antimicrobial Resistance :

- A study focusing on antibiotic-resistant strains of bacteria found that this compound retained effectiveness against strains resistant to traditional sulfa drugs, indicating its potential as a novel therapeutic agent.

特性

IUPAC Name |

1-acetylpiperidine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQVFFVEDABANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。